1,3-dichloro-5-fluoro-2-isocyanatobenzene
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Overview
Description
1,3-dichloro-5-fluoro-2-isocyanatobenzene is a chemical compound with the molecular formula C₇H₂Cl₂FNO. It has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-fluoro-2-isocyanatobenzene typically involves the reaction of 1,3-dichloro-5-fluoro-2-aminobenzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1,3-dichloro-5-fluoro-2-aminobenzene+phosgene→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-5-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve solvents such as dichloromethane or toluene and may require catalysts.
Addition Reactions: Reagents include primary and secondary amines, alcohols, and water. Conditions often involve mild heating and the use of inert atmospheres to prevent side reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Substituted Derivatives: Formed from substitution reactions with various nucleophiles.
Scientific Research Applications
1,3-dichloro-5-fluoro-2-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-fluoro-2-isocyanatobenzene involves its interaction with nucleophilic sites in biological molecules. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-2-isocyanatobenzene
- 1,3-dichloro-5-fluoro-2-aminobenzene
- 1,3-dichloro-5-fluoro-2-nitrobenzene
Uniqueness
1,3-dichloro-5-fluoro-2-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the isocyanate group makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
887250-16-0 |
---|---|
Molecular Formula |
C7H2Cl2FNO |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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